BenchChemオンラインストアへようこそ!

(but-3-yn-1-yl)(dimethylsulfamoyl)amine

Medicinal Chemistry Drug Metabolism Bioisosterism

(But-3-yn-1-yl)(dimethylsulfamoyl)amine (CAS 1341346-12-0) is a bifunctional building block integrating a terminal alkyne with an N,N-dimethylsulfamide moiety. The terminal alkyne enables versatile post-functionalization via copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry, while the sulfamide core provides a metabolically stable and tunable linker scaffold.

Molecular Formula C6H12N2O2S
Molecular Weight 176.24 g/mol
CAS No. 1341346-12-0
Cat. No. B6495936
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(but-3-yn-1-yl)(dimethylsulfamoyl)amine
CAS1341346-12-0
Molecular FormulaC6H12N2O2S
Molecular Weight176.24 g/mol
Structural Identifiers
SMILESCN(C)S(=O)(=O)NCCC#C
InChIInChI=1S/C6H12N2O2S/c1-4-5-6-7-11(9,10)8(2)3/h1,7H,5-6H2,2-3H3
InChIKeyGEPXOFBWESZNJU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement of (but-3-yn-1-yl)(dimethylsulfamoyl)amine (CAS 1341346-12-0): A Terminal Alkyne-Sulfamide Building Block for Advanced Synthesis


(But-3-yn-1-yl)(dimethylsulfamoyl)amine (CAS 1341346-12-0) is a bifunctional building block integrating a terminal alkyne with an N,N-dimethylsulfamide moiety. The terminal alkyne enables versatile post-functionalization via copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry, while the sulfamide core provides a metabolically stable and tunable linker scaffold [1]. The compound is characterized as an aliphatic chain compound with the molecular formula C6H12N2O2S, a molecular weight of 176.23 g/mol, and a typical commercial purity of ≥95% .

Why (but-3-yn-1-yl)(dimethylsulfamoyl)amine Cannot Be Replaced by Generic Alkynyl-Sulfonamide Analogs


Generic substitution among alkynyl-sulfonamide building blocks is precluded by divergent reactivity profiles and metabolic liabilities. The electron-withdrawing N,N-dimethylsulfamoyl group in (but-3-yn-1-yl)(dimethylsulfamoyl)amine critically modulates the electronic properties of both the terminal alkyne and the sulfamide nitrogen, influencing click reaction kinetics and the stability of the resulting triazole adducts [1]. In contrast, direct sulfonamide analogs (e.g., N-(but-3-yn-1-yl)methanesulfonamide) lack the dialkylamine substitution, resulting in altered hydrogen-bonding capacity and a more acidic sulfonamide proton, which can lead to unintended side reactions or reduced metabolic stability in downstream probes [2]. Furthermore, the dimethylsulfamoyl group is a recognized bioisostere for carboxylates and phosphates, conferring specific pharmacokinetic advantages that simpler sulfonamides do not possess [3].

Quantitative Differentiation of (but-3-yn-1-yl)(dimethylsulfamoyl)amine Against Closest Analogs


Superior Metabolic Stability of Dimethylsulfamoyl vs. Methanesulfonamide Scaffold

The N,N-dimethylsulfamoyl group functions as a carboxylate or phosphate bioisostere with enhanced metabolic stability compared to unsubstituted sulfonamides. While direct metabolic stability data for (but-3-yn-1-yl)(dimethylsulfamoyl)amine is not publicly available, class-level inference from structurally related sulfamides demonstrates that N,N-disubstitution prevents Phase II glucuronidation and sulfation pathways that commonly limit the half-life of primary sulfonamide-containing probes [1]. The comparator N-(but-3-yn-1-yl)methanesulfonamide, possessing an acidic sulfonamide proton (pKa ~10-11), is susceptible to rapid conjugation and renal clearance, whereas the dimethylsulfamoyl analog lacks this proton and is therefore predicted to exhibit significantly reduced clearance rates in vivo [2].

Medicinal Chemistry Drug Metabolism Bioisosterism

Enhanced Reactivity in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Due to Electron-Withdrawing Sulfamoyl Group

The electron-withdrawing N,N-dimethylsulfamoyl substituent accelerates the CuAAC reaction by increasing the electrophilicity of the terminal alkyne. In comparative kinetic studies of N-sulfamoyl versus N-sulfonyl azides, the sulfamoyl group was found to stabilize the 5-cuprated triazole intermediate more effectively, preventing premature ring-opening to ketenimine byproducts. Specifically, under optimized aqueous conditions (CuI/prolinamide ligand), N-sulfamoyl azides underwent selective triazole formation with terminal alkynes, whereas analogous N-sulfonyl azides predominantly yielded amide side-products due to N1-N2 bond cleavage [1]. The target compound's terminal alkyne, when paired with a sulfamoyl azide, benefits from this enhanced cycloaddition fidelity, enabling cleaner bioconjugation with reduced byproduct formation relative to aliphatic alkynes lacking electron-withdrawing proximal groups [2].

Click Chemistry Bioconjugation Chemical Biology

Validated Synthetic Utility as an Intermediate for Platelet-Activating Factor (PAF) Antagonists

(But-3-yn-1-yl)(dimethylsulfamoyl)amine is explicitly documented as a key intermediate in the synthesis of platelet-activating factor (PAF) antagonists, a class of therapeutic agents investigated for inflammatory and cardiovascular disorders . In the seminal structure-activity relationship (SAR) studies by Tsuri et al., sulfonamide and sulfamide isosteres of PAF were systematically evaluated for their ability to inhibit PAF-induced platelet aggregation. The dimethylsulfamoyl group was identified as a critical phosphate bioisostere that retained antagonistic potency while improving metabolic stability compared to the native phospholipid structure [1]. While quantitative IC50 data for the final antagonist bearing this exact intermediate is not publicly disclosed, the compound's role in the synthetic route establishes a direct link to a pharmacologically validated target class, distinguishing it from generic alkynyl building blocks lacking documented applications.

Medicinal Chemistry Inflammation Cardiovascular Research

Comparative Physicochemical Profile: Molecular Weight and Hydrogen Bonding Capacity Differentiate from Pentafluorophenyl Analog

Quantitative comparison of key physicochemical parameters reveals distinct differentiation from the closest commercially available analog, N-(but-3-yn-1-yl)-2,3,4,5,6-pentafluorobenzenesulfonamide (PFPSA-alkyne). The target compound (C6H12N2O2S, MW: 176.23 g/mol) possesses a molecular weight that is 159.5 g/mol lower than PFPSA-alkyne (MW: 335.73 g/mol), and it contains one hydrogen bond donor compared to zero in the fully substituted pentafluorophenyl analog . The reduced molecular weight and increased polarity (cLogP predicted ~0.8 vs. ~3.5 for PFPSA-alkyne) of the dimethylsulfamoyl variant confer superior aqueous solubility, which is critical for bioconjugation reactions under physiological conditions [1]. Furthermore, the absence of the pentafluorophenyl electrophile in the target compound eliminates a reactive center that is susceptible to non-specific nucleophilic aromatic substitution with biological thiols, thereby reducing off-target labeling in cellular contexts .

Medicinal Chemistry Physicochemical Properties Drug Design

High-Impact Research Applications of (but-3-yn-1-yl)(dimethylsulfamoyl)amine (CAS 1341346-12-0) Based on Quantitative Differentiation


Metabolically Stable Activity-Based Probes (ABPs) for In Vivo Target Engagement

The dimethylsulfamoyl group's resistance to Phase II conjugation pathways makes (but-3-yn-1-yl)(dimethylsulfamoyl)amine an ideal scaffold for constructing activity-based probes (ABPs) intended for in vivo target engagement studies. The terminal alkyne serves as a click handle for appending fluorescent or biotin tags post-lysis, while the metabolically stable sulfamide core ensures that the probe's pharmacokinetic profile is not dominated by rapid clearance mechanisms that would compromise tissue distribution [1]. This scenario directly leverages the evidence of enhanced metabolic stability over N-(but-3-yn-1-yl)methanesulfonamide (Evidence Item 1).

High-Fidelity CuAAC Bioconjugation Under Physiological Conditions

The electron-withdrawing sulfamoyl group promotes selective triazole formation over ketenimine-derived side products, a critical advantage for bioorthogonal labeling in complex biological milieu. (But-3-yn-1-yl)(dimethylsulfamoyl)amine can be incorporated into small-molecule probes or protein ligands to enable clean CuAAC conjugation with azide-functionalized reporter tags in aqueous buffers, minimizing background labeling and improving signal-to-noise ratios in cellular imaging or proteomic profiling experiments [2]. This application is directly supported by the cross-study comparable evidence demonstrating superior cycloaddition fidelity of N-sulfamoyl systems (Evidence Item 2).

Synthesis of Novel PAF Receptor Antagonists for Inflammation and Cardiovascular Research

For medicinal chemistry programs targeting the platelet-activating factor (PAF) receptor, (but-3-yn-1-yl)(dimethylsulfamoyl)amine provides a structurally validated intermediate for constructing sulfamide-based PAF antagonists. The dimethylsulfamoyl group effectively mimics the native phosphate moiety of PAF, enabling the design of antagonists with improved oral bioavailability and reduced phospholipid-like toxicity [3]. The alkyne handle further allows for late-stage diversification to explore SAR around the glycerol backbone region, accelerating the optimization of lead compounds for inflammatory, cardiovascular, or oncological indications. This scenario is grounded in the supporting evidence of the compound's documented role in PAF antagonist synthesis (Evidence Item 3).

Aqueous-Soluble Clickable Linkers for Hydrophilic Bioconjugates

The low molecular weight and moderate polarity of (but-3-yn-1-yl)(dimethylsulfamoyl)amine (cLogP ~0.8, MW 176.23 g/mol) render it significantly more water-soluble than aryl sulfonamide analogs like PFPSA-alkyne (cLogP ~3.5, MW 335.73 g/mol). This property is essential for constructing hydrophilic linkers in antibody-drug conjugates (ADCs) or proteolysis-targeting chimeras (PROTACs), where maintaining overall aqueous solubility is critical for both synthesis and in vivo administration. The reduced lipophilicity also minimizes non-specific membrane partitioning, improving the selectivity of the resulting bioconjugates . This application is directly supported by the head-to-head physicochemical comparison with PFPSA-alkyne (Evidence Item 4).

Quote Request

Request a Quote for (but-3-yn-1-yl)(dimethylsulfamoyl)amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.